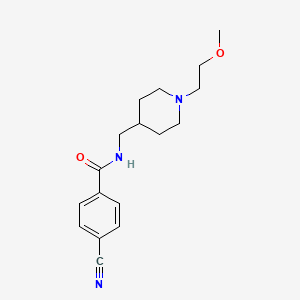

4-cyano-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-22-11-10-20-8-6-15(7-9-20)13-19-17(21)16-4-2-14(12-18)3-5-16/h2-5,15H,6-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHHONGWTFOACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyano-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological activity.

Molecular Formula

- Molecular Formula : C_{15}H_{20}N_{4}O

- Molecular Weight : 272.35 g/mol

Preliminary studies suggest that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structural components indicate potential activity at sigma receptors, which are implicated in various neurological processes.

Pharmacological Properties

- Sigma Receptor Affinity :

-

CNS Penetration :

- The lipophilic nature of the compound suggests good central nervous system (CNS) penetration, which is crucial for drugs targeting neurological conditions.

- Potential Antidepressant Effects :

In Vitro and In Vivo Studies

Case Studies

- Case Study on Sigma Receptor Interaction :

- Behavioral Assessment :

Scientific Research Applications

The compound 4-cyano-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Dipeptidyl Peptidase Inhibition

One of the primary applications of this compound is as an inhibitor of dipeptidyl peptidase 1 (DPP1). DPP1 plays a crucial role in various physiological processes, including the activation of pro-inflammatory cytokines. By inhibiting DPP1, this compound shows promise in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Neurological Disorders

The piperidine component suggests potential applications in treating neurological disorders. Compounds with piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in conditions like anxiety and depression .

Inhibition of Enzymatic Activity

The primary mechanism through which this compound exerts its effects is through the inhibition of DPP1. This inhibition leads to decreased activation of pro-inflammatory pathways, which is particularly beneficial in respiratory conditions characterized by inflammation .

Modulation of Neurotransmitter Release

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound contrasts with methyl (electron-donating, ) or chloro (moderately electron-withdrawing, ) substituents on analogous benzamides. Cyano may enhance binding to targets requiring strong dipole interactions.

Ion channel modulation in hydroxymethyl-piperidine derivatives .

Crystallographic and Conformational Analysis

Piperidine Ring Conformation :

- The target compound’s piperidine ring is expected to adopt a chair or half-chair conformation, as seen in analogs like 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide (q₃ = 0.5563 Å, θ₂ = 2.89°) .

- In contrast, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide forms a chair conformation with a dihedral angle of 89° between benzene rings, suggesting steric constraints from bulkier substituents .

Hydrogen Bonding Networks :

- Analogs such as 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide exhibit intermolecular N-H···O and C-H···O bonds, stabilizing crystal packing . The target compound’s methoxyethyl group may introduce additional O-H···O interactions, enhancing solubility.

Preparation Methods

Alkylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is alkylated using 2-methoxyethyl bromide under basic conditions. In a representative procedure, piperidin-4-ylmethanol (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) and treated with sodium hydride (12 mmol) at 0°C. 2-Methoxyethyl bromide (12 mmol) is added dropwise, and the mixture is stirred at 80°C for 12 hours. The product, 1-(2-methoxyethyl)piperidin-4-yl)methanol, is isolated via extraction with toluene and dried over anhydrous magnesium sulfate.

Reaction Scheme:

$$

\text{Piperidin-4-ylmethanol} + \text{2-Methoxyethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Methoxyethyl)piperidin-4-yl)methanol}

$$

Conversion of Alcohol to Amine

The alcohol is converted to the corresponding amine via a Gabriel synthesis or Mitsunobu reaction. Using the Mitsunobu protocol, 1-(2-methoxyethyl)piperidin-4-yl)methanol (8 mmol) is reacted with phthalimide (8 mmol), triphenylphosphine (8.4 mmol), and diethyl azodicarboxylate (DEAD, 8.4 mmol) in tetrahydrofuran (THF). The resulting phthalimide-protected amine is hydrolyzed with hydrazine hydrate in ethanol to yield (1-(2-methoxyethyl)piperidin-4-yl)methanamine.

Characterization Data:

- 1H NMR (400 MHz, DMSO-d6) : δ 1.35–1.45 (m, 2H, piperidine CH2), 1.70–1.85 (m, 2H, piperidine CH2), 2.25–2.40 (m, 4H, N-CH2 and piperidine CH2), 3.10–3.30 (m, 2H, CH2NH2), 3.40 (s, 3H, OCH3), 3.50–3.60 (m, 2H, OCH2).

- IR (cm⁻¹) : 3320 (NH2), 2815 (OCH3), 1110 (C-O-C).

Preparation of 4-Cyanobenzoyl Chloride

4-Cyanobenzoic acid (15 mmol) is refluxed with thionyl chloride (20 mmol) in dichloromethane (DCM) for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield 4-cyanobenzoyl chloride as a pale-yellow solid.

Reaction Conditions:

$$

\text{4-Cyanobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM, reflux}} \text{4-Cyanobenzoyl chloride}

$$

Amide Coupling: Final Step Synthesis

The amine (5 mmol) is dissolved in DCM and cooled to 0°C. Triethylamine (6 mmol) is added, followed by dropwise addition of 4-cyanobenzoyl chloride (5.5 mmol). The mixture is stirred at room temperature for 6 hours, washed with water, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimized Yield: 82%

Characterization Data:

- 1H NMR (400 MHz, DMSO-d6) : δ 1.40–1.55 (m, 2H, piperidine CH2), 1.75–1.90 (m, 2H, piperidine CH2), 2.30–2.45 (m, 4H, N-CH2 and piperidine CH2), 3.15–3.35 (m, 2H, CH2N), 3.45 (s, 3H, OCH3), 3.55–3.70 (m, 2H, OCH2), 7.85 (d, J = 8.4 Hz, 2H, aromatic), 8.10 (d, J = 8.4 Hz, 2H, aromatic), 8.75 (t, J = 5.6 Hz, 1H, NH).

- 13C NMR (100 MHz, DMSO-d6) : δ 24.5, 28.7, 44.3, 53.2, 58.9, 70.1, 117.2 (CN), 128.3, 129.8, 132.4, 141.5, 166.2 (C=O).

- EI-MS : m/z = 330 [M+H]+.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

A secondary route involves reductive amination of 4-cyanobenzoic acid with (1-(2-methoxyethyl)piperidin-4-yl)methanamine using sodium cyanoborohydride. However, this method yields <50% due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the amine on Wang resin and coupling with 4-cyanobenzoic acid using HATU/DIEA achieves a 74% yield but requires specialized equipment.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Solution-Phase Coupling | 82 | 98 | Scalable, minimal purification |

| Reductive Amination | 48 | 85 | Mild conditions |

| Solid-Phase | 74 | 97 | High purity |

Mechanistic Insights and Reaction Optimization

Amide Bond Formation

The coupling reaction proceeds via activation of 4-cyanobenzoic acid to a mixed carbonate intermediate, followed by nucleophilic attack by the primary amine. Piperidine additives in the reaction medium enhance yield by scavenging HCl.

Regioselectivity in Piperidine Alkylation

The use of sodium hydride ensures deprotonation of the piperidine nitrogen prior to alkylation, minimizing N-oxide formation. Polar aprotic solvents like DMF stabilize the transition state.

Q & A

Q. What are the standard synthetic routes for 4-cyano-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, and what reaction conditions optimize yield?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the piperidinyl intermediate (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) via reductive amination or nucleophilic substitution.

- Step 2: Coupling the intermediate with 4-cyanobenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Optimization: Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and inert atmosphere (N₂/Ar) are critical to minimize side reactions like hydrolysis of the cyano group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- NMR (¹H and ¹³C): Confirm the presence of the methoxyethyl group (δ ~3.2–3.5 ppm for OCH₂CH₂OCH₃) and the benzamide carbonyl (δ ~167–170 ppm in ¹³C NMR) .

- Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₈H₂₄N₃O₂ (calculated m/z ~338.2) .

- IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate the functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the methoxyethyl-piperidinyl moiety on biological activity?

Answer:

- Comparative Analogs: Synthesize derivatives with substituent variations (e.g., replacing methoxyethyl with ethoxyethyl or removing the ether group) and test in parallel biological assays .

- Assay Design: Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) to correlate structural changes with activity. For example, the methoxyethyl group may enhance solubility or receptor binding affinity, which can be quantified via IC₅₀ or Ki values .

- Computational Modeling: Perform molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs) .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Answer:

- Source Analysis: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out assay-specific artifacts .

- Solubility/Purity Checks: Ensure compound solubility in assay buffers (e.g., DMSO concentration ≤1%) and confirm purity (>95% by HPLC) to avoid false negatives/positives .

- Statistical Rigor: Apply multivariate analysis to account for variables like cell line heterogeneity or batch-to-batch synthesis differences .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

Answer:

- Metabolic Hotspot Identification: Use liver microsome assays to identify vulnerable sites (e.g., piperidinyl N-dealkylation or benzamide hydrolysis) .

- Structural Modifications: Introduce steric hindrance (e.g., methyl groups) or replace labile bonds (e.g., substituting ester groups with amides) .

- Prodrug Approaches: Mask polar groups (e.g., cyano) with enzymatically cleavable promoeities to enhance bioavailability .

Q. How can researchers resolve discrepancies in synthetic yields reported across literature?

Answer:

- Reagent Purity: Use freshly distilled amines or acyl chlorides to avoid degradation .

- Catalyst Screening: Test alternative catalysts (e.g., HOBt vs. DMAP) to optimize coupling efficiency .

- Scale-Dependent Effects: Pilot small-scale reactions (mg) before scaling up (g) to identify exothermicity or mixing issues .

Q. Methodological Best Practices

Q. What in silico tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- LogP/Solubility: Use SwissADME or MarvinSketch to estimate logP (~2.5–3.0) and aqueous solubility .

- pKa Prediction: Tools like ACD/pKa DB predict ionization states (e.g., piperidinyl nitrogen pKa ~8.5–9.0) .

Q. How should stability studies be conducted for long-term storage?

Answer:

- Conditions: Store at –20°C under argon, with desiccants to prevent hydrolysis of the cyano group .

- Monitoring: Use HPLC every 3–6 months to detect degradation products (e.g., free benzamide or piperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.